molecular formula C23H20N4O B15038263 N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038263
M. Wt: 368.4 g/mol
InChI Key: FGJKREUXADVEJC-LFVJCYFKSA-N
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Description

N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 4-methylphenyl ethylidene group at the hydrazide position and a naphthalen-1-yl substituent at the pyrazole core. Its molecular formula is C₂₃H₂₀N₄O, with a molecular weight of 368.44 g/mol . The compound has been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography (as inferred from analogous compounds in the evidence) .

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O/c1-15-10-12-17(13-11-15)16(2)24-27-23(28)22-14-21(25-26-22)20-9-5-7-18-6-3-4-8-19(18)20/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+

InChI Key

FGJKREUXADVEJC-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often involve the use of microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, and pharmacological activities:

Compound Name Substituents Mol. Formula Mol. Weight (g/mol) Key Properties/Activities References
N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide 4-methylphenyl ethylidene; naphthalen-1-yl C₂₃H₂₀N₄O 368.44 Structure confirmed via X-ray; available in 59 mg (no salt data)
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl ethylidene; naphthalen-2-yl C₂₃H₂₀N₄O₂ 384.43 Structural isomer with improved solubility (methoxy group); no explicit bioactivity reported
SKi-178 (N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) 3,4-dimethoxyphenyl ethylidene; 4-methoxyphenyl C₂₂H₂₂N₄O₄ 406.44 Sphingosine kinase 1 (SK1) inhibitor; Ki = 1.3 μM; enhanced selectivity via methoxy groups
(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-tert-butylbenzyl; 5-chloro-2-hydroxyphenyl ethylidene; 4-chlorophenyl C₂₈H₂₅Cl₂N₃O₂ 506.43 Potent anti-cancer activity (A549 lung cancer cells); induces apoptosis
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-hydroxyphenyl ethylidene; 5-methylthiophen-2-yl C₁₈H₁₆N₄O₂S 352.41 Thiophene substituent enhances electronic properties; potential antimicrobial activity

Structural and Functional Insights

  • Substituent Effects on Bioactivity :

    • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in SKi-178) improve solubility and selectivity for enzyme targets compared to methyl groups .
    • Naphthalen-1-yl vs. Naphthalen-2-yl : The position of the naphthyl group influences steric interactions and binding affinity. For example, naphthalen-2-yl derivatives may exhibit altered pharmacokinetics due to increased planarity .
    • Halogenated Derivatives : Chloro and bromo substituents (e.g., in anti-cancer analogs) enhance cytotoxicity and target binding via hydrophobic interactions .
  • Spectroscopic and Computational Studies :

    • Single-crystal X-ray diffraction is routinely used to confirm the (E)-configuration of the hydrazone moiety, as seen in analogous compounds .
    • DFT calculations and molecular docking studies (e.g., for SKi-178) reveal interactions with enzyme active sites, such as hydrogen bonding with SK1 residues .
  • Pharmacological Profiles: Anticancer Activity: Derivatives with bulky substituents (e.g., tert-butylbenzyl) show enhanced apoptotic effects in cancer cells . Enzyme Inhibition: SKi-178’s dimethoxy groups contribute to its specificity for SK1 over lipid substrates, making it a rare non-lipid inhibitor .

Biological Activity

N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article synthesizes research findings regarding its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C20H18N4C_{20}H_{18}N_4, and it has a molecular weight of approximately 342.39 g/mol. The presence of the naphthalene and methylphenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds display notable antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism often involves disruption of the cell membrane integrity, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Recent investigations into similar pyrazole compounds reveal their potential as anticancer agents. For example, certain pyrazole derivatives have been designed to target specific mutations in cancer pathways (e.g., BRAF(V600E)) . The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in vitro.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of synthesized pyrazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Activity Against
Compound A10Staphylococcus aureus
Compound B20Escherichia coli
Target Compound30Candida albicans

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using an LPS-induced inflammation model in mice. The administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group.

Treatment GroupTNF-α Levels (pg/mL)NO Production (µM)
Control25025
Treatment15010

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